2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound notable for its potential applications in pharmaceuticals and material science. This compound features a difluoromethoxy group and an oxadiazole moiety, which are of significant interest due to their unique chemical properties and biological activities.
This compound falls under the category of organic compounds, specifically classified as an aromatic amine due to the presence of an aniline structure. It also contains functional groups such as oxadiazole and difluoromethoxy, which contribute to its reactivity and potential applications in medicinal chemistry.
The synthesis of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can be achieved through several organic synthesis techniques, including:
The synthesis typically involves:
Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can be represented using various structural notations:
InChI=1S/C11H7F2N3O2/c12-11(13)17-8-4-2-1-3-7(8)10-15-9(5-6-14)18-16-10/h1-4,11H,5H2
This notation provides a detailed representation of the compound's connectivity and stereochemistry.
The compound has a melting point that can be determined through experimental methods but is not widely reported in available literature. Its solubility and stability under various conditions are also important parameters that require further investigation.
The compound may participate in several chemical reactions typical for aromatic amines and oxadiazoles:
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors that influence reaction pathways. Studies on its reactivity could provide insights into potential synthetic applications or modifications.
Experimental data on binding affinities or biological activity would enhance understanding but may not yet be available for this specific compound.
The compound appears as a powder at room temperature . Specific physical properties such as boiling point and melting point are yet to be extensively documented.
Key chemical properties include:
Relevant data regarding stability under various pH conditions or thermal stability would also be beneficial for application in formulations.
Due to its unique structure, 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline may find applications in:
Further research is necessary to explore these applications fully and assess their viability in practical scenarios.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5